![molecular formula C16H16N2O4S2 B2376994 1-(苯磺酰基)-4-{[(2-噻吩基羰基)氧基]亚氨基}哌啶 CAS No. 477847-28-2](/img/structure/B2376994.png)
1-(苯磺酰基)-4-{[(2-噻吩基羰基)氧基]亚氨基}哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine is a complex organic compound characterized by the presence of a phenylsulfonyl group, a thienylcarbonyl group, and a piperidine ring
科学研究应用
1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenylsulfonyl and thienylcarbonyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Attachment of the Thienylcarbonyl Group: This can be accomplished through acylation reactions using thienylcarbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl or thienylcarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
作用机制
The mechanism of action of 1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl and thienylcarbonyl groups play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. Detailed studies are required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
1-(Phenylsulfonyl)-4-piperidone: Similar structure but lacks the thienylcarbonyl group.
4-(Phenylsulfonyl)piperidine: Similar structure but lacks the thienylcarbonyl group and the oxime functionality.
Uniqueness
1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine is unique due to the presence of both phenylsulfonyl and thienylcarbonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
属性
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c19-16(15-7-4-12-23-15)22-17-13-8-10-18(11-9-13)24(20,21)14-5-2-1-3-6-14/h1-7,12H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZFFOOKEKFSML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole](/img/structure/B2376911.png)
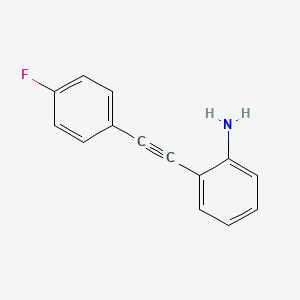
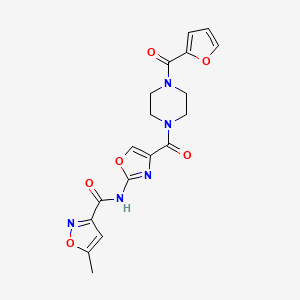
![2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide](/img/structure/B2376916.png)
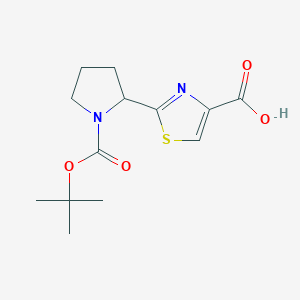
![Bicyclo[3.2.2]nonane-1-carbaldehyde](/img/structure/B2376919.png)

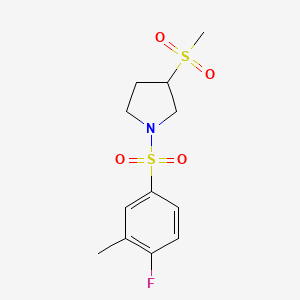
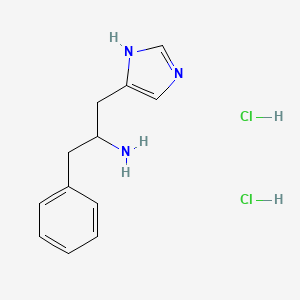
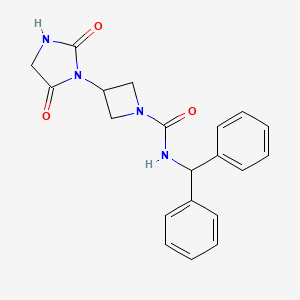
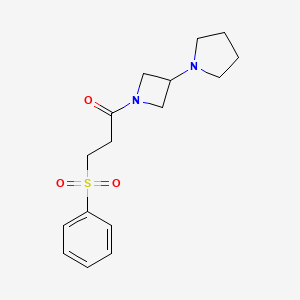
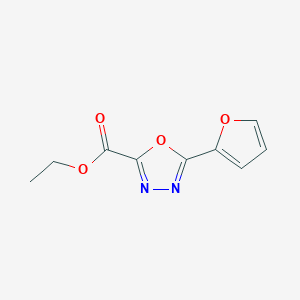
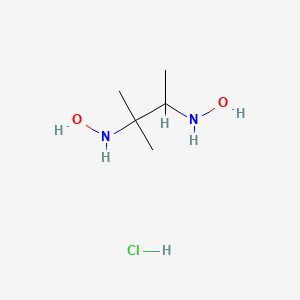
![4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2376934.png)
